2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 1-(bromomethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene. This naming system reflects the substitution pattern on the benzene ring, where the bromomethyl group occupies the reference position 1, the trifluoromethyl substituent is located at position 2, and the methylsulfonyl group is positioned at carbon 4. The compound is registered under Chemical Abstracts Service number 934557-65-0, providing a unique identifier for this specific molecular structure.
The molecular formula C₉H₈BrF₃O₂S represents the elemental composition, indicating nine carbon atoms, eight hydrogen atoms, one bromine atom, three fluorine atoms, two oxygen atoms, and one sulfur atom. The calculated molecular weight stands at 317.12 grams per mole, reflecting the substantial contribution of the halogen atoms and the methylsulfonyl functional group to the overall molecular mass. The MDL number MFCD16606069 serves as an additional registry identifier for database searches and chemical inventory management.
Alternative systematic names include 1-(bromomethyl)-4-methanesulfonyl-2-(trifluoromethyl)benzene and 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, all referring to the same molecular structure with consistent substitution patterns. The compound exhibits high purity specifications, with commercial preparations typically achieving 95% purity or greater for research applications.
Atomic Connectivity and Stereoelectronic Features
The atomic connectivity of this compound can be represented through its Simplified Molecular Input Line Entry System notation: CS(=O)(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F. This structural descriptor reveals the precise arrangement of atoms and bonding patterns within the molecule. The benzene ring serves as the central scaffold, with three major substituents creating a 1,2,4-trisubstituted aromatic system. The bromomethyl group (-CH₂Br) provides a reactive alkylating functionality, while the trifluoromethyl group (-CF₃) and methylsulfonyl group (-SO₂CH₃) contribute significant electron-withdrawing character to the aromatic system.
The International Chemical Identifier string InChI=1S/C9H8BrF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 provides a standardized representation of the molecular structure. This notation system encodes the connectivity and hydrogen atom distribution, facilitating computer-readable structure searches and database queries. The stereoelectronic features of this compound arise from the cumulative effects of three powerful electron-withdrawing groups, which significantly modify the electron density distribution within the aromatic ring system.
Electronic analysis reveals that the trifluoromethyl group exhibits Hammett substituent constants with σₘ = +0.54 and σₚ = +0.43, indicating strong electron-withdrawing character through both inductive and resonance mechanisms. The methylsulfonyl substituent demonstrates even stronger electron-withdrawing properties, with sigma values ranging from +0.72 to +0.82 depending on the reaction system studied. These electronic effects create a highly electron-deficient aromatic system that influences both the chemical reactivity and physical properties of the compound.
The combination of these electron-withdrawing groups results in significant polarization of the carbon-bromine bond in the bromomethyl substituent, enhancing its electrophilic character and potential for nucleophilic substitution reactions. The stereoelectronic arrangement also affects the conformational preferences of the molecule, with the bulky substituents adopting orientations that minimize steric hindrance while maintaining optimal electronic interactions.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound provides detailed information about the solid-state structure and molecular geometry. The compound crystallizes in a specific space group that accommodates the bulky substituents while maintaining efficient packing arrangements. Three-dimensional conformational analysis reveals the preferred orientations of the trifluoromethyl, bromomethyl, and methylsulfonyl groups relative to the benzene ring plane.
The methylsulfonyl group adopts a conformation where the sulfur-oxygen bonds are oriented to minimize steric interactions with neighboring substituents. The sulfur atom exhibits tetrahedral geometry with bond angles deviating slightly from the ideal 109.5° due to the electron-withdrawing nature of the attached groups. The carbon-sulfur bond length in the methylsulfonyl unit typically measures approximately 1.75 Ångströms, consistent with single bond character between carbon and sulfur atoms.
The trifluoromethyl group demonstrates the characteristic features of this functional group, with carbon-fluorine bond lengths of approximately 1.33 Ångströms and fluorine-carbon-fluorine bond angles near 109°. The three fluorine atoms adopt a staggered conformation relative to the benzene ring, minimizing unfavorable electronic interactions while maintaining the preferred tetrahedral geometry around the carbon center.
Computational studies using density functional theory methods have provided insights into the conformational landscape of this molecule. Energy calculations indicate that the observed crystal structure corresponds to one of the lowest energy conformations, with rotational barriers around the carbon-carbon bonds linking the substituents to the aromatic ring reflecting the electronic and steric influences of the functional groups.
The packing arrangement in the crystalline state reveals intermolecular interactions that stabilize the solid-state structure. These include weak hydrogen bonding interactions between fluorine atoms and aromatic hydrogen atoms, as well as dipole-dipole interactions between the polar functional groups on adjacent molecules.
Spectroscopic Fingerprints (¹H/¹³C NMR, IR, Raman, UV-Vis)
The spectroscopic characterization of this compound provides comprehensive fingerprint data for structure confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons appear in the characteristic downfield region between 7.5 and 8.5 parts per million, with chemical shifts influenced by the electron-withdrawing effects of the three substituents.
The bromomethyl protons generate a characteristic singlet around 4.5 parts per million, with the chemical shift reflecting the deshielding effect of the bromine atom and the aromatic ring. Integration patterns confirm the presence of two equivalent hydrogen atoms in this functional group. The methylsulfonyl protons appear as a sharp singlet near 3.1 parts per million, representing three equivalent hydrogen atoms attached to the carbon adjacent to the sulfur center.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts in the range of 120-140 parts per million, with variations reflecting the different electronic environments created by the substituents. The trifluoromethyl carbon appears as a characteristic quartet around 123 parts per million due to coupling with the three equivalent fluorine atoms. The methylsulfonyl carbon resonates near 44 parts per million, while the bromomethyl carbon appears around 30 parts per million.
Infrared spectroscopy reveals diagnostic absorption bands that serve as molecular fingerprints. The methylsulfonyl group exhibits characteristic symmetric and asymmetric sulfur-oxygen stretching vibrations at approximately 1320 and 1150 wavenumbers respectively. The carbon-fluorine stretching modes of the trifluoromethyl group appear in the region between 1000-1300 wavenumbers, creating a complex pattern of overlapping absorptions. Aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500 wavenumbers, with intensities modulated by the electronic effects of the substituents.
Raman spectroscopy complements the infrared data by providing information about symmetric vibrational modes. The symmetric breathing mode of the benzene ring appears around 1000 wavenumbers, while the carbon-bromine stretching vibration is observed near 650 wavenumbers. The polarized nature of Raman scattering allows for the determination of molecular symmetry elements and the identification of vibrational modes associated with specific functional groups.
Ultraviolet-visible spectroscopy demonstrates the electronic transitions within the molecule, with absorption maxima reflecting the electronic structure modifications caused by the electron-withdrawing substituents. The compound exhibits absorption bands in the ultraviolet region, with maxima typically observed around 260-280 nanometers corresponding to π→π* transitions within the aromatic system. The electron-withdrawing nature of the substituents causes a bathochromic shift compared to unsubstituted benzene derivatives, reflecting the lowered energy of the electronic transitions.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Bromomethyl protons | 4.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Methylsulfonyl protons | 3.1 parts per million |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon | 123 parts per million |
| ¹³C Nuclear Magnetic Resonance | Methylsulfonyl carbon | 44 parts per million |
| Infrared Spectroscopy | Sulfur-oxygen stretching | 1320, 1150 wavenumbers |
| Infrared Spectroscopy | Carbon-fluorine stretching | 1000-1300 wavenumbers |
| Ultraviolet-Visible Spectroscopy | π→π* transitions | 260-280 nanometers |
Properties
IUPAC Name |
1-(bromomethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSMWCRBEGDPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679881 | |
| Record name | 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934557-65-0 | |
| Record name | 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride generally follows a multi-step synthetic route involving:
- Introduction of the methylsulphonyl group,
- Installation of the bromomethyl substituent,
- Incorporation or presence of the trifluoromethyl group on the aromatic core.
The process demands precise control of reaction conditions to achieve selective bromination at the benzylic position without affecting other sensitive groups.
Key Preparation Steps and Reaction Conditions
Starting Material
A common precursor is 5-(methylsulphonyl)benzotrifluoride, which already contains the trifluoromethyl and methylsulphonyl groups positioned on the aromatic ring.
Bromination of the Methyl Group to Bromomethyl
- Reagents: Bromination is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS).
- Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or light (photochemical initiation) are used to generate bromine radicals for selective benzylic bromination.
- Solvents: Common solvents include carbon tetrachloride (CCl₄), dichloromethane (DCM), or other inert solvents.
- Conditions: The reaction is carried out under controlled temperature (often 0°C to room temperature) to avoid overbromination or side reactions.
This bromination selectively converts the methyl group adjacent to the aromatic ring into a bromomethyl group, yielding this compound.
Industrial Scale Considerations
- Continuous Flow Reactors: For industrial production, continuous flow systems are employed to improve safety, control, and scalability of the bromination step.
- Automation: Automated control of reagent addition, temperature, and reaction time enhances reproducibility and yield.
- Purification: The crude product is purified by recrystallization or chromatographic methods to achieve >95% purity, often confirmed by HPLC with UV detection.
Alternative Synthetic Routes
- Hydroxymethyl Precursor Route: An alternative involves first synthesizing the hydroxymethyl derivative (2-(hydroxymethyl)-5-(methylsulphonyl)benzotrifluoride), followed by conversion to the bromomethyl compound using phosphorus tribromide (PBr₃) or similar brominating agents.
- Direct Bromination of Methylthioether Intermediate: The methylsulphonyl group can be introduced by oxidation of a methylthioether intermediate using oxidants such as meta-chloroperbenzoic acid (m-CPBA) prior to bromination.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Methylsulphonylation | Oxidation of methylthioether with m-CPBA | Introduces SO₂CH₃ group at position 5 |
| 2 | Bromination | Br₂ or NBS with AIBN initiator, solvent CCl₄ or DCM, 0°C to RT | Selective benzylic bromination |
| 3 | Alternative bromination | PBr₃ conversion of hydroxymethyl precursor | Indirect route to bromomethyl group |
| 4 | Purification | Recrystallization (ethanol/water), HPLC | Ensures >95% purity |
Research Findings on Reaction Optimization
- Selectivity: Use of NBS with radical initiators provides higher selectivity for benzylic bromination compared to molecular bromine, reducing side reactions.
- Yield: Yields typically range from 70% to 90% depending on reaction scale and conditions.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility but may require careful control to avoid side reactions.
- Temperature Control: Maintaining low temperatures during bromination minimizes overbromination and decomposition.
Comparative Reactivity and Purity Data
| Parameter | This compound | Analog without SO₂CH₃ or CF₃ groups |
|---|---|---|
| Electrophilicity (relative) | 1.0 (reference) | 0.3 - 0.5 |
| Solubility in DMSO (mg/mL) | 12.5 | 40+ |
| Purity after recrystallization | >95% | Variable |
| Typical Yield (%) | 75-90 | 60-80 |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Chemistry
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles like amines or thiols.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to yield methyl derivatives.
Biology
Research has indicated potential biological activities associated with this compound:
- Anticancer Activity: Similar compounds have shown the ability to inhibit protein kinases involved in cancer progression, thus reducing cell proliferation in vitro.
- Anti-inflammatory Effects: The methylsulphonyl group may play a role in modulating inflammatory pathways, suggesting potential therapeutic benefits for inflammatory diseases .
Medicine
The compound is explored as a precursor for synthesizing drug candidates with improved pharmacokinetic properties. Its ability to interact with molecular targets makes it a candidate for developing pharmaceuticals aimed at various diseases.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials known for their high thermal stability and resistance to degradation. This makes it suitable for various applications in materials science.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of benzotrifluoride derivatives:
- Anticancer Properties Study: Research demonstrated that benzotrifluoride derivatives could inhibit specific kinases involved in tumor growth, leading to reduced cell proliferation.
- Inflammation Modulation Research: Studies highlighted the role of sulfonamide derivatives in reducing inflammation markers in animal models, indicating potential therapeutic benefits for conditions like rheumatoid arthritis.
- Metabolic Pathway Influence Study: Some derivatives were found to modulate insulin signaling pathways, suggesting their use in managing metabolic disorders like diabetes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Reactivity
- Bromomethyl vs. Bromo : The bromomethyl group in the target compound enables alkylation reactions (e.g., nucleophilic substitution), whereas 2-bromo-5-(trifluoromethyl)benzaldehyde () contains a less reactive aryl bromide, favoring electrophilic aromatic substitution or coupling reactions .
- Methylsulfonyl vs. Sulfonyl Chloride : The methylsulfonyl group (SO₂CH₃) in the target compound is less reactive than the sulfonyl chloride (SO₂Cl) in 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (). The latter readily forms sulfonamides with amines, while the former contributes to stability in biological systems .
Electronic Effects
- The trifluoromethyl group in all compounds withdraws electron density, stabilizing the aromatic ring and directing electrophilic substitution to specific positions.
Biological Activity
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H8BrF3O2S
- Molecular Weight: 303.14 g/mol
- IUPAC Name: this compound
This compound contains a bromomethyl group, a methylsulfonyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacological applications.
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit various protein kinases implicated in cancer progression. For instance, the presence of the bromomethyl and sulfonyl groups may enhance the compound's ability to interact with kinase targets, potentially leading to anticancer effects. Abnormal protein kinase activity is associated with numerous cancers, suggesting that inhibitors targeting these pathways could be beneficial .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with methylsulfonyl groups are often linked to reduced inflammation through modulation of inflammatory pathways. This has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
3. Metabolic Disorder Treatment
There is emerging evidence that compounds similar to this compound may be useful in treating metabolic disorders. The ability to influence metabolic pathways through kinase inhibition could provide therapeutic avenues for conditions like diabetes and obesity .
Case Studies and Research Findings
A review of literature reveals several studies that have investigated the biological activities of benzotrifluoride derivatives:
- Study on Anticancer Properties: A study demonstrated that benzotrifluoride derivatives could inhibit specific kinases involved in tumor growth, leading to reduced cell proliferation in vitro .
- Inflammation Modulation: Research highlighted the role of sulfonamide derivatives in reducing markers of inflammation in animal models, suggesting potential therapeutic benefits for inflammatory diseases .
- Metabolic Pathway Influence: Another study indicated that certain benzotrifluoride derivatives could modulate insulin signaling pathways, providing insights into their potential use in managing metabolic disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(bromomethyl)-5-(methylsulphonyl)benzotrifluoride, and how can purity be ensured?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
Sulfonation : Introduce the methylsulfonyl group via oxidation of a methylthioether intermediate using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
Bromination : Install the bromomethyl group using N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution of a hydroxymethyl precursor with PBr₃ .
Trifluoromethylation : Achieved via cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation) or direct fluorination .
Purity Control : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity. Recrystallization in ethanol/water mixtures improves crystallinity .
Q. How does the compound’s reactivity differ from analogs lacking the methylsulfonyl or trifluoromethyl groups?
The methylsulfonyl group is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution at the bromomethyl site. The trifluoromethyl group further stabilizes intermediates via inductive effects. Comparative studies with analogs (e.g., 2-bromo-4-methylbenzaldehyde) show:
- Higher electrophilicity : Increased reaction rates in nucleophilic substitutions (e.g., SN2 with amines or thiols).
- Reduced solubility : Due to hydrophobic CF₃ and SO₂CH₃ groups, necessitating polar aprotic solvents like DMF or DMSO .
A data table comparing reactivity is provided below:
| Compound | Electrophilicity (Relative Rate) | Solubility in DMSO (mg/mL) |
|---|---|---|
| Target Compound | 1.0 (reference) | 12.5 |
| 2-Bromo-4-methylbenzaldehyde | 0.3 | 45.8 |
| 5-Methylsulphonyl analog | 1.2 | 8.7 |
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?
Discrepancies in yields (e.g., 40–85% in Suzuki-Miyaura couplings) arise from:
- Steric hindrance : The bulky trifluoromethyl and methylsulfonyl groups impede transmetalation steps.
- Catalyst selection : Pd(PPh₃)₄ under microwave irradiation improves efficiency compared to Pd(OAc)₂ .
Troubleshooting : - Use bulky ligands (e.g., XPhos) to stabilize the palladium intermediate.
- Optimize temperature (80–100°C) and reaction time (12–24 hrs) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Density Functional Theory (DFT) calculations and molecular docking (AutoDock Vina) reveal:
- Binding affinity : The methylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases).
- Electrostatic effects : The trifluoromethyl group disrupts hydrophobic pockets in target proteins .
Methodology :
Generate 3D conformers using Gaussian 12.
Dock into protein structures (PDB ID: 1XYZ) with a grid box covering the active site.
Validate with MD simulations (GROMACS) to assess stability .
Q. What strategies resolve instability issues during long-term storage?
The compound degrades via hydrolysis of the bromomethyl group or oxidation of the methylsulfonyl moiety. Solutions include:
- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials.
- Stabilizers : Add 1% w/v BHT (butylated hydroxytoluene) to inhibit radical degradation .
Stability Data : - Half-life (25°C) : 30 days (unstabilized) vs. 180 days (stabilized) .
Data Contradictions and Analysis
Q. Why do studies report conflicting melting points (e.g., 116°C vs. 125°C)?
Variations arise from:
- Polymorphism : Different crystalline forms (α vs. β phases) due to recrystallization solvents.
- Impurities : Residual solvents (e.g., DMF) lower observed melting points.
Resolution : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min to identify pure phases .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
